4-Methoxy estrone-d4

LC-MS/MS Method Validation Stable Isotope Dilution Endogenous Estrogen Metabolite Quantification

4-Methoxy estrone-d4 is the only exact-match deuterated internal standard validated for LC-MS/MS quantification of 4-methoxyestrone in human serum. The +4 Da mass shift eliminates isotopic cross-talk, achieving 0.5 pg on-column sensitivity, r² > 0.99 linearity, and inter-day precision ≤10.7% CV. Procure this d4-labeled isotopologue to meet CLIA/CAP bioanalytical method validation criteria and avoid the quantitative errors introduced by non-isotopic or structural analog IS.

Molecular Formula C19H24O3
Molecular Weight 304.4 g/mol
Cat. No. B15142837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy estrone-d4
Molecular FormulaC19H24O3
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4OC)O
InChIInChI=1S/C19H24O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,20H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,19+/m1/s1/i5D,7D,8D2
InChIKeyPUEXVLNGOBYUEW-OVMUWQPRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy estrone-d4: A Deuterated Internal Standard for Quantitative LC-MS/MS Analysis of the 4-Methoxyestrone Metabolite


4-Methoxy estrone-d4 is a deuterium-labeled analog of 4-Methoxyestrone (4-MeOE1), an endogenous methoxylated catechol estrogen metabolite formed from estrone via 4-hydroxyestrone intermediate [1]. With four deuterium atoms incorporated at positions 1, 2, 16, and 16 of the steroidal backbone (yielding molecular weight 304.4 g/mol versus 300.4 g/mol for the unlabeled compound) , this compound serves as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS workflows. Its primary utility lies in isotope dilution mass spectrometry for accurate quantification of 4-Methoxyestrone in complex biological matrices, where it compensates for extraction variability, matrix effects, and instrument fluctuation [2].

Why Generic Substitution Fails for 4-Methoxy estrone-d4: The Limitations of Non-Isotopic and Structural Analog Internal Standards


Generic substitution of 4-Methoxy estrone-d4 with alternative internal standards—whether non-deuterated 4-Methoxyestrone, structurally distinct estrogen analogs (e.g., 2-Methoxyestrone, 4-Hydroxyestrone), or alternative isotopologues (e.g., 4-Methoxyestrone-13C,d3)—introduces quantifiable analytical error. In LC-MS/MS analysis of serum 4-Methoxyestrone, stable isotope dilution with the exact deuterated analog achieves a linear range of 0.5–200 pg on-column (r² > 0.99) with inter-day precision ≤10.7% CV [1]. Non-isotopic internal standards exhibit differential extraction recovery and ionization suppression in complex biological matrices, leading to accuracy deviations that may exceed bioanalytical acceptance criteria (±15%) [2]. Even closely related isotopologues such as 4-Methoxyestrone-13C,d3 (MW 304.4) possess altered chromatographic retention due to inverse isotope effects; while structural analogs like 2-Methoxyestrone-d4 cannot compensate for analyte-specific matrix effects [3]. The following evidence substantiates why procurement of the exact-match 4-Methoxy estrone-d4 is required for methodologically valid quantification.

4-Methoxy estrone-d4: Quantitative Differentiation Evidence for Analytical Method Selection and Procurement Decisions


Method Validation Parameters: 4-Methoxy estrone-d4 Enabled LC-SRM/MS Quantification in Human Serum

In a validated stable isotope dilution LC-SRM/MS assay for serum 4-methoxyestrone, 4-Methoxy estrone-d4 served as the internal standard. The method achieved a linear calibration range of 0.5–200 pg on-column with correlation coefficient r² > 0.99. Accuracy ranged from 93.1% to 99.8% across QC levels, and inter-day precision (CV) was ≤10.7%. The limit of detection was 0.5 pg on-column. Without the exact deuterated analog, these performance metrics cannot be consistently achieved in complex serum matrices [1].

LC-MS/MS Method Validation Stable Isotope Dilution Endogenous Estrogen Metabolite Quantification

Isotopic Purity and Positional Specificity: 4-Methoxy estrone-d4 (d4) Versus 13C,d3 Dual-Labeled Alternative

4-Methoxy estrone-d4 incorporates four deuterium atoms at positions 1, 2, 16, and 16 of the estrone scaffold, producing a nominal mass shift of +4 Da (MW 304.42 versus 300.42 for unlabeled) . The alternative isotopologue 4-Methoxyestrone-13C,d3 employs mixed 13C and deuterium labeling with a +4 Da mass shift as well [1]. However, the d4-only labeling strategy avoids potential differential chromatographic retention (inverse isotope effect) associated with 13C incorporation in reversed-phase LC, which can cause slight retention time shifts that complicate automated peak integration and may compromise co-elution with the analyte [2].

Isotopic Purity Deuterium Labeling Internal Standard Procurement

Structural Specificity: 4-Methoxy estrone-d4 Versus 2-Methoxyestrone-d4 for Analyte-Specific Quantification

The 4-methoxy positional isomer is biologically and analytically distinct from the 2-methoxy isomer. 2-Methoxyestrone-d4 (CAS 949885-90-9) serves as internal standard for the 2-methoxy pathway metabolite, but cannot substitute for 4-Methoxy estrone-d4 in quantifying 4-methoxyestrone. These isomers exhibit different chromatographic retention (4-methoxyestrone is less polar due to intramolecular hydrogen bonding differences), distinct MS/MS fragmentation patterns, and separate endogenous concentrations in human serum [1]. Using 2-Methoxyestrone-d4 as internal standard for 4-methoxyestrone would violate the fundamental requirement that the internal standard co-elute with the analyte to compensate for time-dependent matrix effects [2].

Structural Analog Internal Standard Estrogen Metabolite Specificity LC-MS/MS Quantification

Deuterium Content Adequacy: 4-Methoxy estrone-d4 (+4 Da) Versus Inadequate Lower-Mass Deuterated Analogs

The +4 Da mass shift of 4-Methoxy estrone-d4 provides sufficient separation from the native analyte's M+2 and M+3 isotopic peaks (from natural abundance 13C and 2H), minimizing isotopic cross-talk. In contrast, lower-deuterium analogs such as d1, d2, or d3 labeled versions would exhibit significant isotopic overlap with the native analyte's M+2 isotopic envelope (approximately 20% relative abundance for C19 steroid with 24 hydrogens), leading to systematic overestimation of analyte concentration [1]. Regulatory guidance for bioanalytical method validation recommends ≥3 Da mass difference between analyte and SIL-IS to avoid cross-talk; the d4 labeling meets this criterion with margin [2].

Isotopic Interference Mass Spectrometry Internal Standard Selection

4-Methoxy estrone-d4: Primary Research and Industrial Applications Based on Quantitative Differentiation Evidence


Clinical and Epidemiological Studies of Estrogen Metabolism and Cancer Risk

Epidemiological investigations examining the relationship between 4-methoxyestrone serum concentrations and breast cancer risk require validated, high-sensitivity LC-MS/MS assays using 4-Methoxy estrone-d4 as the SIL-IS. The validated method achieves detection at 0.5 pg on-column with inter-day precision ≤10.7% CV, enabling reliable quantification from limited-volume archived serum specimens typical of large cohort studies [1]. The 4-methoxy metabolite represents the methylated product of the potentially genotoxic 4-hydroxyestrone pathway; accurate quantification of this endpoint requires the exact deuterated analog to correct for matrix variability across thousands of individual patient samples.

Endogenous Estrogen Metabolite Profiling in Drug Development and DMPK

In drug development programs evaluating compounds that modulate estrogen metabolism (e.g., aromatase inhibitors, CYP enzyme modulators, COMT inhibitors), 4-Methoxy estrone-d4 serves as the essential internal standard for quantifying treatment-induced changes in the 4-methoxyestrone metabolite. The compound's +4 Da mass shift eliminates isotopic cross-talk with the native analyte, ensuring that observed changes in metabolite concentration reflect true pharmacological effects rather than analytical artifact [2]. This is particularly critical in regulatory submissions where bioanalytical method validation must demonstrate accuracy within ±15% across the calibration range.

Clinical Reference Laboratory LC-MS/MS Assay Development and Routine Testing

Clinical reference laboratories developing and validating high-throughput LC-MS/MS panels for comprehensive estrogen metabolite profiling require 4-Methoxy estrone-d4 to achieve the necessary analytical performance specifications. The deuterium-only labeling (versus mixed 13C/d3 labeling) minimizes chromatographic retention shifts that could otherwise disrupt automated peak integration in high-volume, multi-analyte workflows [3]. Procurement of this specific d4-labeled isotopologue—rather than 2-Methoxyestrone-d4 or other structural analogs—ensures compliance with CLIA/CAP requirements for analyte-specific internal standardization.

Academic and Industry Mass Spectrometry Core Facility Method Standardization

Core mass spectrometry facilities supporting multiple investigator-initiated studies on estrogen metabolism benefit from standardized procurement of 4-Methoxy estrone-d4. The compound's established use in peer-reviewed, validated methodology [1] provides a defensible rationale for method transfer and inter-laboratory harmonization. Unlike alternative internal standards (e.g., 4-Methoxyestrone-13C,d3, 2-Methoxyestrone-d4, or non-deuterated 4-methoxyestrone), the d4-labeled exact analog is the only internal standard for which published validation data in human serum matrices are available, reducing the burden of de novo method validation for each new project.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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